![molecular formula C23H18ClN3O2 B2964899 2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide CAS No. 941965-42-0](/img/structure/B2964899.png)
2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C23H18ClN3O2 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide is a derivative of pyrido[1,2-a]pyrimidine and biphenyl, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a biphenyl moiety and a pyrido[1,2-a]pyrimidine scaffold that are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds containing the pyrido[1,2-a]pyrimidine framework exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines.
- Cell Line Studies : In vitro studies demonstrated that related compounds achieved growth inhibition percentages (GI%) averaging around 43.9% across 56 different cancer cell lines. These findings suggest a broad-spectrum anticancer potential .
- Mechanism of Action : The mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), leading to cell cycle arrest and apoptosis in cancer cells. For example, treatment with certain derivatives resulted in significant G0-G1 phase arrest, indicating a disruption in cell cycle progression .
- Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction .
Antimicrobial Activity
Preliminary studies also suggest potential antimicrobial properties. Compounds with similar heterocyclic structures have been reported to exhibit antibacterial and antifungal activities due to their ability to interfere with microbial metabolism .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrido[1,2-a]pyrimidine derivatives revealed that one compound exhibited a GI50 value of 0.5 µM against the RFX 393 cancer cell line. This study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights
In another investigation focusing on the molecular docking of similar compounds, it was found that they bind effectively to the active sites of CDK2 and TRKA. This binding was corroborated by experimental data showing reduced phosphorylation levels of target proteins involved in cell cycle regulation .
Data Tables
特性
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-22(23(29)27-14-19(24)11-12-20(27)25-15)26-21(28)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPYSLANGGRQIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。